molecular formula C21H28N4S B3007488 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 338776-85-5

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No. B3007488
CAS RN: 338776-85-5
M. Wt: 368.54
InChI Key: JDHXXRFYFFMOCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological properties. In the first paper, a sulfonamide substituted analogue with high affinity for the histamine H4 receptor (H4R) was developed. This compound was synthesized as part of a hit optimization process for quinazoline containing H4R ligands. The introduction of various sulfonamide substituents allowed for the optimization of H4R affinity, leading to compounds with excellent affinity and inverse agonist behavior at the human H4R . The second paper reports an efficient synthesis route for a novel quinazoline derivative with antibacterial properties. The compound was prepared through a sulfur arylation reaction and tested against bacterial strains .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. In the second paper, the synthesized quinazoline derivative was analyzed using Raman spectroscopy, and its crystal structure was determined. The compound crystallized in the monoclinic system with specific unit cell parameters. The structure was resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are essential for their biological activity. The first paper describes the use of pharmacophore modeling to identify a distinct H4R binding pocket, which was probed by the synthesized sulfonamide analogues. These analogues were part of a QSAR equation that described their interaction with previously published quinazoline compounds . The third paper discusses the synthesis of substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase. The structure-activity relationships indicate that specific substitutions on the imidazole moiety are crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The second paper provides detailed information on the empirical formula, crystal system, space group, unit cell parameters, and volume of the synthesized quinazoline derivative. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP), were derived using density functional theory, providing insights into the intermolecular interactions and electronic properties of the compound .

Case Studies and Applications

The first paper presents a case study where a potent quinazoline sulfonamide derivative demonstrated anti-inflammatory activity in an animal model of acute inflammation, suggesting potential therapeutic applications . The third paper identifies a novel class of gastric H+/K+-ATPase inhibitors, with one compound selected for further development as a potential clinical candidate, indicating its promise in treating acid-related disorders .

Scientific Research Applications

Serotonin Receptor Antagonism

  • Compounds similar to the query chemical, specifically tetrahydro-4(3H)-quinazolinones, have been studied for their role as serotonin 5-HT2A receptor antagonists. These compounds showed potential in binding assays and functional tests, indicating their role in influencing serotonin-related pathways (Claudi et al., 1997).

Cytostatic Activity in Cancer Cells

  • A quinazolinone-containing indole derivative, structurally related to the queried compound, exhibited cytostatic, not cytotoxic, effects in human cancer cells. This suggests the potential of such compounds in cancer therapy, specifically in inhibiting cell division without inducing cell death (Eamvijarn et al., 2012).

Anti-tubercular Activity

  • Novel inhibitors of Mycobacterium tuberculosis, including compounds similar to 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, have been identified. These compounds demonstrated high potency and limited toxicity, indicating their potential in tuberculosis treatment (Asquith et al., 2019).

Antimicrobial Properties

  • Derivatives of 3H-quinazolin-4-one, which is structurally related to the query compound, showed significant antimicrobial activity against various pathogenic bacteria and fungi. This implies the potential use of such compounds in developing new antimicrobial agents (HurmathUnnissa & Reddy, 2012).

Role in Human Histamine H4 Receptor Activity

  • Quinazoline sulfonamides, closely related to the compound , have been explored as inverse agonists at the human histamine H4 receptor. These findings suggest a potential application in treating inflammatory conditions (Smits et al., 2010).

Application in CNS Agents

  • N-Methylpiperazino-substituted derivatives of quinazoline have been synthesized and studied for their receptor binding profiles, indicating potential applications as central nervous system agents (Mokrosz et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazoline derivatives are known to inhibit tyrosine kinases, an enzyme family involved in many cellular processes .

Future Directions

The future research directions would likely involve studying the biological activity of this compound. Given the known activities of other quinazoline derivatives, it could be interesting to study this compound’s potential as a pharmaceutical drug .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4S/c1-16-7-9-17(10-8-16)15-26-21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHXXRFYFFMOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

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